4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one
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Overview
Description
4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
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Scientific Research Applications
Crystal Structural Analysis
The study of crystal structures of isomeric quinoline derivatives highlights the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in determining the properties of these compounds. Such structural analysis is crucial for understanding the interaction mechanisms and designing new materials with desired physical and chemical properties (de Souza et al., 2015).
Synthetic Methodologies
Research into the synthesis of quinoline and oxazoloquinoline derivatives provides a foundation for developing new synthetic routes. These methods are essential for the production of compounds with potential therapeutic or material applications, as seen in the facile synthesis of dihydro-oxazolo[2,3-b]quinazolin-ones (Chern et al., 1988).
Antihistaminic Activity
The design and synthesis of quinazolin-5(4H)-ones derivatives have shown significant H1-antihistaminic activity. This discovery opens up new avenues for the development of antihistaminic drugs with improved efficacy and reduced side effects (Gobinath et al., 2015).
Analgesic, Anti-inflammatory, Anti-oxidant, and Anti-microbial Activities
The synthesis of nucleosides analogues derived from pyrimido[4,5-b]quinolines has shown promising results in analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. These findings suggest potential pharmaceutical applications of such compounds (El-Gazzar et al., 2009).
Molecular Structure and Spectroscopic Characterization
DFT and TD-DFT/PCM calculations on quinoline derivatives have provided detailed insights into their molecular structure, spectroscopic characteristics, and potential as NLO materials. This research aids in understanding the electronic properties and reactivity of such compounds (Wazzan et al., 2016).
Mechanism of Action
Quinolones interact with their targets in cells through various mechanisms, often involving the inhibition of enzymes or signaling pathways . The specific biochemical pathways affected by quinolones can vary widely depending on the specific compound and its targets .
The pharmacokinetics of quinolones, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on the specific compound. These properties can significantly impact a compound’s bioavailability and its overall effectiveness .
The molecular and cellular effects of a quinolone’s action can include changes in cell signaling, enzyme activity, and gene expression, among others . These effects can lead to the observed biological activities of the compound.
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a quinolone’s action, efficacy, and stability . These factors can affect the compound’s interaction with its targets, its stability in the body, and its overall effectiveness.
Safety and Hazards
Properties
IUPAC Name |
4-(2-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-10-15-16(11-6-4-5-7-12(11)20)17-13(21-18(15)24-22-10)8-19(2,3)9-14(17)23/h4-7,16,21H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMFWVUKXTLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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